2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Description
This compound is a hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivative with a 3-(trifluoromethylthio)phenyl substituent at the 2-position and a hydrochloride salt form. Its molecular formula is inferred as C₁₄H₁₅F₃N₃OS·HCl, with a molecular weight of approximately 372.82 g/mol (based on structural analogs and substituent contributions) . The hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core provides a bicyclic framework that may facilitate interactions with biological targets, such as enzymes or receptors in the central nervous system (CNS) or cardiovascular pathways .
Properties
Molecular Formula |
C13H15ClF3N3OS |
|---|---|
Molecular Weight |
353.79 g/mol |
IUPAC Name |
2-[3-(trifluoromethylsulfanyl)phenyl]-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C13H14F3N3OS.ClH/c14-13(15,16)21-11-3-1-2-9(6-11)19-8-10-7-17-4-5-18(10)12(19)20;/h1-3,6,10,17H,4-5,7-8H2;1H |
InChI Key |
JIGMHOKYGUKQSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)CN(C2=O)C3=CC(=CC=C3)SC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethylthio group. One common method involves the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride . This reaction is crucial for activating the trifluoromethylthio group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the imidazo[1,5-a]pyrazinone ring, leading to the formation of reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield trifluoromethyl sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to target proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Biological Activity
The compound 2-(3-((trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.33 g/mol. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. The presence of the trifluoromethylthio group may enhance this activity by increasing electron-withdrawing capabilities, which can affect the interaction with microbial targets.
- Anticancer Potential : Research has shown that imidazo[1,5-a]pyrazine derivatives often display cytotoxic effects against cancer cell lines. The specific interactions of this compound with cellular pathways involved in apoptosis and cell cycle regulation are areas of ongoing investigation.
- Neuropharmacological Effects : Some derivatives of imidazo[1,5-a]pyrazines have demonstrated activity at neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Studies on receptor binding affinities and functional assays are crucial for understanding these effects.
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications in the chemical structure significantly influence biological activity. Key findings include:
- Trifluoromethyl Group : The introduction of the trifluoromethyl group enhances potency due to increased lipophilicity and potential interactions with hydrophobic pockets in target proteins.
- Thioether Linkage : The thioether moiety may play a critical role in enhancing metabolic stability and bioavailability, making it a favorable modification for drug development.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of several trifluoromethyl-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for the most active derivatives.
-
Cytotoxicity Assessment :
- In vitro cytotoxicity tests were performed on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.
-
Receptor Binding Studies :
- Binding affinity studies using radiolabeled ligands revealed that the compound interacts with serotonin receptors (5-HT1A and 5-HT7), suggesting potential applications in psychiatric disorders. Ki values were determined to be in the low nanomolar range.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.33 g/mol |
| Antimicrobial MIC (S. aureus) | 8 - 32 µg/mL |
| Cytotoxicity IC50 (HeLa) | 10 - 20 µM |
| Receptor Binding Ki | Low nanomolar range |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
Substituent Effects: The trifluoromethylthio (-SCF₃) group in the target compound offers greater hydrophobicity and metabolic stability compared to the chlorophenyl group in CAS 91532-92-2. The sulfur atom may also participate in hydrogen bonding or hydrophobic interactions with biological targets .
Core Modifications :
- The 2,3-dihydroinden-5-yl group in CAS 1002338-21-7 replaces the aromatic phenyl ring with a bicyclic structure, increasing rigidity and altering electronic properties. This could reduce solubility but improve target selectivity .
Pharmacological Activity: Compounds with 2-aryl substituents (e.g., chlorophenyl, trifluoromethylthiophenyl) exhibit anti-inflammatory and coronary dilator activities, suggesting shared mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
